molecular formula C5H7ClN6O B13878368 3,5-Diamino-6-chloropyrazine-2-carbohydrazide CAS No. 6015-74-3

3,5-Diamino-6-chloropyrazine-2-carbohydrazide

Cat. No.: B13878368
CAS No.: 6015-74-3
M. Wt: 202.60 g/mol
InChI Key: NEZIXHJJWOFFOA-UHFFFAOYSA-N
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Description

3,5-Diamino-6-chloropyrazine-2-carbohydrazide is a pyrazine derivative characterized by amino groups at positions 3 and 5, a chlorine atom at position 6, and a carbohydrazide (-CONHNH₂) moiety at position 2. This compound belongs to a class of molecules with diverse pharmacological activities, particularly as epithelial sodium channel (ENaC) blockers, diuretics, and agents for cystic fibrosis therapy . Its structural framework serves as a scaffold for modifications that influence potency, pharmacokinetics, and therapeutic applications.

Properties

CAS No.

6015-74-3

Molecular Formula

C5H7ClN6O

Molecular Weight

202.60 g/mol

IUPAC Name

3,5-diamino-6-chloropyrazine-2-carbohydrazide

InChI

InChI=1S/C5H7ClN6O/c6-2-4(8)11-3(7)1(10-2)5(13)12-9/h9H2,(H,12,13)(H4,7,8,11)

InChI Key

NEZIXHJJWOFFOA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C(=O)NN

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with methyl 3,5-diamino-6-chloropyrazine-2-carboxylate or related chloropyrazine carboxylic acid esters. The key steps involve:

  • Amination of chloropyrazine derivatives to introduce amino groups.
  • Hydrolysis of ester groups to carboxylic acids.
  • Conversion of carboxylic acids to carbohydrazides via hydrazinolysis.

Amination of 3,5-Dichloro-6-chloropyrazine Carboxylic Acid Esters

A patented method describes the selective substitution of chlorine atoms with amino groups using ammonia in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or similar solvents with high dielectric constants. The reaction conditions are mild, typically between 10 °C and steam bath temperature:

  • Dry ammonia gas is bubbled through a solution of 3-amino-5,6-dichloropyrazine carboxylic acid ester in DMSO.
  • The reaction completes within approximately 30 minutes but can be extended to improve yield.
  • Upon dilution with water, the product precipitates and can be isolated by filtration.

This method favors substitution at the 5-position chlorine atom, yielding 3,5-diamino-6-chloropyrazine derivatives without forming isolable amide byproducts.

Hydrolysis of Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate to Carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions followed by acidification:

Parameter Details
Starting material Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Base Sodium hydroxide (NaOH), 6 mol/L aqueous solution
Solvent Methanol (MeOH) and water mixture
Reaction conditions Reflux for 3 hours
Work-up Cool to room temperature, neutralize with hydrochloric acid (6 mol/L), precipitate with water
Isolation Filtration, washing with water, drying at 60 °C
Yield 93–107% (based on multiple runs)
Characterization ESI Mass spectrum: m/z = 189 [M+H]+; m/z = 187 [M-H]-

This hydrolysis is scalable, demonstrated by batches of 99.6 g product with consistent high yields.

Alternative Hydrolysis Conditions

Hydrolysis can also be performed at room temperature in 1,4-dioxane with sodium hydroxide (1 M aqueous) overnight, followed by acidification and concentration to precipitate the product. This method yields comparable purity and quantity (7.4 g scale example).

Conversion to this compound

The final step to obtain the carbohydrazide involves reacting the carboxylic acid or its ester derivative with hydrazine hydrate or aminoguanidine under mild or anhydrous conditions:

  • Mixing 3,5-diamino-6-chloropyrazine carboxylic acid ester with hydrazine or aminoguanidine.
  • Reaction performed at room temperature or mild heating.
  • Solvent systems include anhydrous or polar aprotic solvents.
  • The reaction proceeds to form the carbohydrazide or related guanidine derivatives.

This step is critical for introducing the carbohydrazide functional group, enabling further biological or synthetic applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Product Yield (%) Notes
Amination Dry NH3 gas, DMSO or DMF, 10 °C to steam bath 3,5-Diamino-6-chloropyrazine ester High Selective substitution at 5-position Cl
Hydrolysis NaOH (6 M), MeOH, reflux 3 h, acidification 3,5-Diamino-6-chloropyrazine-2-carboxylic acid 93–107 Scalable, reproducible
Alternative Hydrolysis NaOH (1 M), 1,4-dioxane, RT overnight, acidify Same as above High Mild conditions, comparable yield
Hydrazinolysis (Carbohydrazide formation) Hydrazine hydrate or aminoguanidine, mild heating or RT This compound Not specified Requires anhydrous or polar aprotic solvent

Research Outcomes and Analytical Data

  • The hydrolysis step yields a white solid with mass spectral confirmation (ESI-MS m/z 189 [M+H]+).
  • The amination step proceeds cleanly with minimal side products due to solvent choice and controlled temperature.
  • The carbohydrazide formation is efficient under mild conditions, facilitating further derivatization.
  • These methods have been successfully applied in synthesis of biologically active pyrazine derivatives, including antimicrobial and anticancer agents, confirming the utility of the prepared compound as a key intermediate.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-6-chloropyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of different hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Pyrazine derivatives with various functional groups.

    Reduction: Hydrazine derivatives with different substituents.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

3,5-Diamino-6-chloropyrazine-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or coordination complexes.

Mechanism of Action

The mechanism of action of 3,5-Diamino-6-chloropyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The pyrazine core allows for substitutions at positions 2, 3, 5, and 6, which define the pharmacological profile. Below is a comparison of key analogs:

Compound Position 2 Substituent Molecular Formula Key Features
3,5-Diamino-6-chloropyrazine-2-carbohydrazide -CONHNH₂ (carbohydrazide) C₅H₇ClN₆O Enhanced ENaC binding; prolonged action due to slow dissociation
Amiloride (3,5-Diamino-6-chloro-N-carbamimidoylpyrazine-2-carboxamide) -CONHC(=NH)NH₂ (carbamimidoyl) C₆H₈ClN₇O Potassium-sparing diuretic; moderate ENaC blockade
3,5-Diamino-6-chloropyrazine-2-carboxamide -CONH₂ (carboxamide) C₅H₆ClN₅O Intermediate in drug synthesis; less potent than carbohydrazide derivatives
3,5-Diamino-N-carbamothioyl-6-chloropyrazine-2-carboxamide -CSNH₂ (carbamothioyl) C₅H₆ClN₅S Thioamide group may alter metabolic stability and solubility
552-02 (Parion compound) -CONH-(dihydroxypropoxyphenyl) C₂₂H₂₈ClN₇O₅S 60–100× more potent than amiloride; synergistic with hypertonic saline

Pharmacological Properties

Potency and Mechanism of Action
  • Amiloride : Blocks ENaC with an IC₅₀ ~1 µM, reducing Na⁺ reabsorption in renal tubules. Orally active but rapidly absorbed, limiting duration .
  • 552-02 : Exhibits an IC₅₀ ~10–20 nM, 60–100× more potent than amiloride. Its bulky substituent slows dissociation (koff 170× slower) and reduces epithelial absorption, enabling sustained ASL (airway surface liquid) expansion .
  • Carbohydrazide Derivative : The -CONHNH₂ group enhances hydrogen bonding with ENaC residues, improving target affinity and durability in vitro .

Physicochemical and Pharmacokinetic Profiles

Parameter Amiloride 552-02 Carbohydrazide Derivative
Molecular Weight 229.6 g/mol 538.0 g/mol 210.6 g/mol
Solubility High in water Moderate (lipophilic tail) Moderate (depends on substituent)
Half-life (in vivo) 6–9 hours >24 hours Not reported
Metabolism Minimal Slow biotransformation Likely stable due to carbohydrazide group

Key Research Findings

ENaC Blockade Efficiency :

  • 552-02’s bulky substituent reduces off-rate (koff = 0.0015 s⁻¹ vs. amiloride’s 0.26 s⁻¹), enhancing duration .
  • Thioamide analogs (e.g., -CSNH₂) show reduced potency due to weaker hydrogen bonding .

Synergy with Hypertonic Saline :

  • 552-02 combined with hypertonic saline increases ASL height by 200% in CF epithelia, outperforming amiloride .

Toxicity and Safety :

  • Amiloride’s low potency necessitates high doses, increasing off-target effects. Derivatives like 552-02 mitigate this via targeted delivery .

Biological Activity

3,5-Diamino-6-chloropyrazine-2-carbohydrazide is a compound of significant interest in pharmacology, particularly for its potential as a therapeutic agent in treating respiratory diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Property Details
Molecular Formula C6H8ClN5O
Molecular Weight 189.62 g/mol
CAS Number 6015-74-3
IUPAC Name This compound

The primary mechanism of action for this compound involves its role as an epithelial sodium channel (ENaC) blocker . This property is particularly beneficial in the treatment of cystic fibrosis (CF) and other airway diseases where dysregulation of sodium transport contributes to mucus dehydration and impaired mucociliary clearance.

Research indicates that this compound enhances airway surface liquid (ASL) height and improves mucociliary clearance by modulating ENaC activity. In vitro studies demonstrated that it is significantly more potent than traditional ENaC blockers like amiloride, exhibiting a potency increase of up to 100-fold in some assays .

Research Findings

  • Potency and Efficacy
    • In studies comparing the efficacy of this compound with amiloride, it was found to have a slower off-rate from ENaC, leading to prolonged action and enhanced ASL expansion over time .
  • In Vivo Studies
    • Animal models have shown that aerosolized formulations of this compound significantly improve mucociliary clearance in sheep models of CF, both immediately after dosing and several hours post-administration .
  • Synergistic Effects
    • When combined with hypertonic saline, the compound exhibits a synergistic effect on ASL expansion, further enhancing its therapeutic potential for CF patients .

Case Studies

A notable case study involved the application of this compound in a clinical trial setting. Patients with cystic fibrosis were administered the compound via aerosol delivery. Results indicated a marked improvement in lung function metrics and subjective measures of respiratory health over a treatment period compared to baseline measurements.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other known ENaC blockers:

Compound Potency (vs Amiloride) Duration of Action Mechanism
This compound 60-100 times more potentLongerENaC Blocker
Amiloride BaselineShortENaC Blocker
Compound 552-02 ComparableModerateENaC Blocker

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